molecular formula C5H10N2S B6160097 1-ethylimidazolidine-2-thione CAS No. 29704-02-7

1-ethylimidazolidine-2-thione

Cat. No. B6160097
CAS RN: 29704-02-7
M. Wt: 130.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylimidazolidine-2-thione is a heterocyclic compound that has gained a lot of interest in scientific research due to its diverse physical and chemical properties. It is a derivative of imidazolidine-2-thione, a class of compounds that have been well documented for their remarkable biological activities .


Synthesis Analysis

The synthesis of imidazolidine-2-thione derivatives involves various methods. One approach involves the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes . Another method involves the use of N-heterocyclic carbene (NHC)-activated aldehydes to afford open-chain aza-benzoin-type adducts, which then undergo an intramolecular aza-acetalization reaction .


Molecular Structure Analysis

The molecular structure of imidazolidine-2-thione derivatives, including 1-ethylimidazolidine-2-thione, is characterized by a five-membered ring that is non-planar. The π-electron density is localized over the CN2S chromophore . The molecule is planar with a strong mesomeric shift of the electron pairs of the nitrogen atoms to the sulfur atom, leading to partial double-bond character of the N-C-N system .


Chemical Reactions Analysis

Imidazolidine-2-thiones participate in various chemical reactions. For instance, they can undergo alkylation , halogen addition , oxidative desulfurization, and reduction to the carbene . These reactions are crucial for the synthesis of various biologically active compounds.


Physical And Chemical Properties Analysis

Imidazolidine-2-thiones, including 1-ethylimidazolidine-2-thione, have unique physical and chemical properties. The principal structural peculiarity of imidazolidine-2-thiones is the presence of a thiourea fragment. The results of quantum-chemical calculations indicate a nonuniform distribution of the electron density in the imidazolidine-2-thione molecule and the presence of the maximum negative charge on the exocyclic sulfur atom .

Scientific Research Applications

  • Inhibition of Dopamine Beta-Hydroxylase

    A study has shown that compounds like 1-benzylimidazole-2-thione, which is structurally related to 1-ethylimidazolidine-2-thione, exhibit inhibitory activity against dopamine beta-hydroxylase. This enzyme plays a significant role in the synthesis of neurotransmitters and is a potential target for therapeutic interventions in conditions like hypertension (Ross et al., 1987).

  • Structural Studies

    Research has been conducted to understand the structure and electron density distribution in crystals of compounds like 4,5-dihydroxyimidazolidine-2-thiones. These studies provide insights into the molecular structure and bonding characteristics of imidazolidine-2-thione derivatives, which are important for various applications in chemistry and materials science (Nelyubina et al., 2009).

  • Metal Complexes Formation

    There is significant research on the formation of complexes between heterocyclic thiones like 1-methylimidazoline-2(3H)-thione and metals such as cadmium(II). These studies are vital for understanding the coordination chemistry of these compounds and their potential applications in materials science, catalysis, and environmental chemistry (Bell et al., 2004).

  • Corrosion Inhibition

    Compounds related to 1-ethylimidazolidine-2-thione, like 1-(2-ethylamino)-2-methylimidazoline, have been studied for their role as corrosion inhibitors in acid media. These findings are crucial for industrial applications where corrosion resistance is essential (Cruz et al., 2004).

  • Antibacterial Agents

    Some derivatives of 1-arylimidazolidine-2-thiones have been synthesized and evaluated for their antimicrobial activities. These compounds, including 1-aryl-2-methylthio-imidazolines, show promise as potential antibacterial agents (Sztanke et al., 2006).

  • Mercury(II) Extraction

    Research on the extraction of mercury(II) using compounds like 1,3-diethylimidazole-2-thione highlights the potential application of imidazolidine-2-thione derivatives in environmental remediation and metal recovery processes (Lu et al., 2013).

Mechanism of Action

Target of Action

1-Ethylimidazolidine-2-thione is a heterocyclic compound that has gained a lot of interest in scientific research due to its diverse physical and chemical properties. . It’s worth noting that imidazole-2-thiones, a related class of compounds, have been reported to interact with DNA and inhibit the topoisomerase II enzyme .

Mode of Action

. This suggests that 1-ethylimidazolidine-2-thione might interact with its targets in a similar manner.

Biochemical Pathways

, it’s plausible that 1-ethylimidazolidine-2-thione could affect pathways related to DNA replication and repair, as well as cell cycle regulation.

Result of Action

, it’s plausible that 1-ethylimidazolidine-2-thione could induce DNA damage and interfere with cell cycle progression, potentially leading to cell death.

Future Directions

The future directions for 1-ethylimidazolidine-2-thione and related compounds could involve further exploration of their biological activities and potential applications in the pharmaceutical and chemical industries . Additionally, the development of more sustainable and environmental-friendly protocols for the preparation of these molecules could be a focus of future research .

properties

IUPAC Name

1-ethylimidazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-2-7-4-3-6-5(7)8/h2-4H2,1H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMURSYOQVEKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183852
Record name N-Ethylimidazolidin-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29704-02-7
Record name N-Ethylimidazolidin-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029704027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylimidazolidin-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.